(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate
Overview
Description
(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate is a chemical compound with the molecular formula C22H34ClNO4 and a molecular weight of 411.96 g/mol . This compound is known for its unique structure, which includes an amino group, a chloro group, and a dodecyloxy group attached to a benzoic acid ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate typically involves the esterification of 3-Amino-4-chlorobenzoic acid with 2-dodecyloxy-1-methyl-2-oxoethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Industrial production methods also focus on minimizing waste and optimizing reaction conditions to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+).
Major Products
Oxidation: Nitro derivatives of the ester.
Reduction: Hydrocarbon derivatives.
Substitution: Hydroxy or alkoxy derivatives.
Scientific Research Applications
(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-chlorobenzoic acid: Lacks the dodecyloxy and ester groups.
4-Chlorobenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester: Lacks the amino group.
3-Amino-4-methylbenzoic acid 2-dodecyloxy-1-methyl-2-oxoethyl ester: Has a methyl group instead of a chloro group.
Uniqueness
The presence of both the amino and chloro groups, along with the dodecyloxy ester moiety, makes (1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate unique. This combination of functional groups imparts distinctive chemical reactivity and biological activity, making it valuable for various research applications .
Properties
IUPAC Name |
(1-dodecoxy-1-oxopropan-2-yl) 3-amino-4-chlorobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34ClNO4/c1-3-4-5-6-7-8-9-10-11-12-15-27-21(25)17(2)28-22(26)18-13-14-19(23)20(24)16-18/h13-14,16-17H,3-12,15,24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBTUIKKMVJZEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)OC(=O)C1=CC(=C(C=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70668252 | |
Record name | 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63966-96-1 | |
Record name | 1-(Dodecyloxy)-1-oxopropan-2-yl 3-amino-4-chlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70668252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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